2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol
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Overview
Description
2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C11H13F3O2. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and solvents. The process is designed to maximize efficiency and minimize waste, adhering to environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and halogenated derivatives .
Scientific Research Applications
2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol is utilized in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-2-(3-(trifluoromethoxy)phenyl)propan-1-ol is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C11H13F3O2 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-methyl-2-[3-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,7-15)8-4-3-5-9(6-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 |
InChI Key |
IXXAGIMCRJDRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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